(113C)Methanesulfonyl chloride

Description

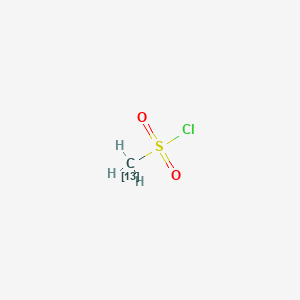

Structure

3D Structure

Properties

IUPAC Name |

(113C)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745957 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216581-01-9 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216581-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Mesyl Group and ¹³C Isotopic Labeling

An In-Depth Technical Guide to the Reactivity and Application of (¹³C)Methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl), a simple organosulfur compound with the formula CH₃SO₂Cl, is a cornerstone reagent in modern organic synthesis.[1] Abbreviated as MsCl, it serves as a potent electrophile and a source of the methanesulfonyl (mesyl) group.[2] Its primary and most widespread application is the conversion of alcohols, which are poor leaving groups, into methanesulfonates (mesylates). This transformation is fundamental, as the mesylate group is an excellent leaving group, paving the way for a vast array of subsequent nucleophilic substitution, elimination, and rearrangement reactions.[3][4] This reactivity profile has made MsCl an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5][6]

The introduction of a stable isotope, Carbon-13 (¹³C), into the methanesulfonyl chloride molecule—creating (¹³C)methanesulfonyl chloride—elevates its utility from a synthetic workhorse to a sophisticated probe for mechanistic and metabolic studies. The ¹³C nucleus possesses a nuclear spin that makes it NMR-active and its increased mass is readily detectable by mass spectrometry. These properties allow researchers to track the carbon atom of the mesyl group through complex reaction sequences and biological systems. In drug development, ¹³C-labeled compounds are invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding drug-receptor interactions, ultimately aiding in the design of safer and more effective therapeutics.[7]

This guide provides an in-depth exploration of the core reactivity of (¹³C)methanesulfonyl chloride, explains the causality behind experimental choices, and presents practical methodologies for its application, with a focus on the insights gained from isotopic labeling.

Core Reactivity and Mechanistic Insights

The reactivity of methanesulfonyl chloride is dominated by its function as a powerful electrophile, reacting readily with various nucleophiles.[3] Its compact structure contributes to its high reactivity compared to bulkier analogues like p-toluenesulfonyl chloride (TsCl).[8]

Formation of Methanesulfonates (Mesylates) from Alcohols

The most critical reaction of MsCl is its reaction with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form methanesulfonate esters.[1][2]

Causality of Experimental Choice:

-

Non-Nucleophilic Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Using a non-nucleophilic base like triethylamine is crucial. A nucleophilic base could compete with the alcohol in attacking the MsCl, leading to unwanted side products.

-

Anhydrous Conditions: MsCl is highly sensitive to moisture and readily hydrolyzes to form methanesulfonic acid and HCl.[9][10] This not only consumes the reagent but also introduces corrosive byproducts. Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and glassware.[2]

-

Low Temperature: The reaction is often strongly exothermic.[1] Running the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions, such as the formation of alkyl chlorides.[4]

The Sulfene Mechanism: The formation of mesylates is widely believed to proceed through a highly reactive and transient intermediate called sulfene (CH₂=SO₂). This mechanism is an E1cB elimination followed by nucleophilic addition.[1][4]

-

The base removes a proton from the methyl group of MsCl.

-

The resulting anion eliminates a chloride ion to form sulfene.

-

The alcohol then acts as a nucleophile, attacking the sulfene intermediate.

-

A rapid proton transfer yields the final methanesulfonate product.

Isotope labeling experiments have provided strong evidence supporting this mechanistic proposal.[1]

Caption: Mesylation via the Sulfene Intermediate.

Formation of Methanesulfonamides from Amines

MsCl reacts readily with primary and secondary amines to yield methanesulfonamides.[1][3] These sulfonamides are exceptionally stable towards both acidic and basic hydrolysis, making them robust functional groups in many pharmaceutical compounds.[3] This stability also allows the mesyl group to be used as a protecting group for amines, which can later be removed using strong reducing agents like lithium aluminum hydride.[1]

The Role of (¹³C)MsCl in Mechanistic Elucidation

The use of (¹³C)methanesulfonyl chloride is a powerful tool for verifying reaction mechanisms. By analyzing the position of the ¹³C label in the products and byproducts using NMR spectroscopy or mass spectrometry, chemists can trace the path of the carbon atom. For example, in the sulfene mechanism, the ¹³C label would remain on the methyl group of the final mesylate, confirming that the C-S bond was not cleaved during the reaction.

Application in Drug Development: ¹³C as a Metabolic Tracer

Stable isotope labeling is a cornerstone of modern drug metabolism studies.[7] (¹³C)MsCl can be used to synthesize ¹³C-labeled drug candidates, which are then used as tracers to understand their fate in biological systems.

Workflow for a ¹³C Tracer Study:

-

Synthesis: A drug candidate containing a hydroxyl or amino group is reacted with (¹³C)MsCl to install a ¹³C-mesyl group.

-

Administration: The ¹³C-labeled drug is administered to a biological system (e.g., cell culture, animal model).[7]

-

Sample Collection: Biological samples (e.g., plasma, urine, tissue) are collected over time.

-

Analysis: The samples are analyzed, typically by high-resolution mass spectrometry (HRMS) or NMR.

-

Data Interpretation: The ¹³C label allows for the unambiguous identification of the parent drug and all its metabolites. The distinct isotopic pattern created by the ¹³C label helps differentiate drug-related compounds from the complex biological matrix.[11] This allows for the mapping of metabolic pathways, the identification of metabolic "hot spots" on the molecule, and the quantification of metabolite formation.[12][13]

Caption: Workflow of a ¹³C Tracer Study.

Experimental Protocols

Protocol 1: Synthesis of a Mesylate using (¹³C)Methanesulfonyl Chloride

This protocol describes a general procedure for the mesylation of a primary alcohol.

Materials:

-

Primary Alcohol (1.0 eq)

-

(¹³C)Methanesulfonyl Chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)[14]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM in an oven-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This controls the exothermic nature of the reaction and minimizes side-product formation.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.[14]

-

Reagent Addition: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.[14] Causality: Slow addition prevents a rapid exotherm. A slight excess of MsCl ensures complete conversion of the starting alcohol.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Quenching: Once the reaction is complete, quench it by slowly adding cold water or saturated aqueous NH₄Cl. Causality: This destroys any excess MsCl and begins the workup process.

-

Workup: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Causality: The NH₄Cl wash removes residual triethylamine. The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude ¹³C-labeled mesylate can be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. In the ¹³C NMR spectrum, the signal for the mesyl carbon will be significantly enhanced.

Protocol 2: Hypothetical Synthesis of (¹³C)Methanesulfonyl Chloride

This protocol is based on the known synthesis from methane and sulfuryl chloride.[15]

Materials:

-

(¹³C)Methane (¹³CH₄)

-

Sulfuryl Chloride (SO₂Cl₂)

-

100% Sulfuric Acid (H₂SO₄)

-

Free Radical Initiator (e.g., AIBN)

Methodology:

-

Reactor Setup: In a high-pressure, glass-lined autoclave, add 100% H₂SO₄ as the solvent.[15]

-

Reagent Addition: Add sulfuryl chloride and the free radical initiator to the solvent.

-

Pressurization: Seal the reactor, purge with an inert gas, and then pressurize with (¹³C)Methane gas.[15]

-

Reaction: Heat the reactor to the required temperature (e.g., 60 °C) and stir for several hours.[15] Causality: The initiator and heat trigger a radical reaction between the ¹³CH₄ and SO₂Cl₂.

-

Workup: After cooling and venting the reactor, the liquid phase containing the (¹³C)methanesulfonyl chloride product is carefully collected.

-

Purification: The product can be purified by distillation under reduced pressure.[16]

Quantitative Data Summary

The primary physical difference between unlabeled and ¹³C-labeled methanesulfonyl chloride is the molar mass. This difference is the basis for its use in mass spectrometry-based tracer studies.

| Property | Methanesulfonyl Chloride (MsCl) | (¹³C)Methanesulfonyl Chloride ((¹³C)MsCl) |

| Chemical Formula | CH₃SO₂Cl | ¹³CH₃SO₂Cl |

| Molar Mass | ~114.54 g/mol [1] | ~115.54 g/mol [17] |

| Boiling Point | 161 °C @ 730 mmHg[1] | ~60 °C @ 21 mmHg (for ¹³CD₃-labeled) |

| Density | ~1.480 g/cm³[1] | ~1.531 g/mL (for ¹³CD₃-labeled) |

| ¹³C NMR Shift | ~52.78 ppm[15] | ~52.78 ppm (signal enhanced) |

Safety and Handling

Methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols.

-

Toxicity and Corrosivity: It is highly toxic by inhalation, corrosive, and a lachrymator (tear-producing).[1] It can cause severe skin burns and eye damage.[18]

-

Reactivity Hazards: It reacts vigorously and exothermically with nucleophiles, including water, alcohols, and amines.[1][19] It may react explosively with dimethyl sulfoxide.[19]

-

Personal Protective Equipment (PPE): Always handle MsCl in a well-ventilated chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][20]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[9] Containers should be tightly sealed, preferably under an inert atmosphere.

-

Spill Response: Absorb small spills with an inert, non-combustible material like vermiculite or sand.[9][20] Evacuate the area for large spills and follow established hazardous material cleanup procedures.[9]

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis – HoriazonChemical [horiazonchemical.com]

- 6. arkema.com [arkema.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Methane-13C-sulfonyl Chloride | LGC Standards [lgcstandards.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ammol.org [ammol.org]

The Alchemist's Precision: An In-Depth Technical Guide to Isotopic Labeling with (¹³C)Methanesulfonyl Chloride

For the discerning eyes of researchers, scientists, and drug development professionals, this guide illuminates the synthesis, application, and analytical intricacies of (¹³C)methanesulfonyl chloride. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a narrative that delves into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.

Foreword: The Quiet Power of a Single Neutron

In the realm of drug discovery and development, the ability to trace the metabolic fate of a potential therapeutic is paramount. Isotopic labeling, the art of strategically replacing an atom in a molecule with its heavier, non-radioactive isotope, offers an unparalleled window into these complex biological journeys. Among the arsenal of labeling reagents, (¹³C)methanesulfonyl chloride emerges as a particularly potent tool. The introduction of a ¹³C-labeled methyl group onto alcohols and amines provides a stable, unambiguous marker, readily detectable by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive exploration of this invaluable reagent, from its synthesis to its pivotal role in modern medicinal chemistry.

Section 1: The Heart of the Matter: Synthesis of (¹³C)Methanesulfonyl Chloride

The successful application of any isotopically labeled reagent begins with its robust and efficient synthesis. The preparation of (¹³C)methanesulfonyl chloride hinges on the introduction of a carbon-13 atom into the methyl group. Two primary synthetic routes, logically derived from established methods for the unlabeled compound, are presented here.

Route A: From Labeled Methane - A Direct Approach

This method leverages the direct reaction of ¹³C-labeled methane with sulfuryl chloride, a reaction known to proceed via a free-radical mechanism.[1][2]

Reaction: ¹³CH₄ + SO₂Cl₂ → ¹³CH₃SO₂Cl + HCl

Conceptual Workflow:

Caption: Synthesis of (¹³C)methanesulfonyl chloride from ¹³C-methane.

Experimental Protocol:

-

Reactor Preparation: A high-pressure, glass-lined autoclave reactor is charged with 100% sulfuric acid as the solvent. The reactor is then purged with an inert gas (e.g., nitrogen or argon) to remove atmospheric oxygen and moisture.

-

Reagent Introduction: A free-radical initiator (e.g., a peroxide) and a promoter are added to the sulfuric acid.

-

Pressurization: The reactor is sealed and pressurized with ¹³C-methane gas to the desired pressure (e.g., 700 psig).

-

Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred vigorously for a set period (e.g., 12 hours) to facilitate the reaction.

-

Work-up and Purification: After cooling and venting the reactor, the liquid reaction mixture is carefully collected. The product, (¹³C)methanesulfonyl chloride, can be isolated and purified by distillation.

Causality of Choices:

-

High Pressure: Necessary to ensure a sufficient concentration of gaseous ¹³C-methane in the liquid phase for the reaction to proceed efficiently.

-

Free-Radical Initiator: The reaction between methane and sulfuryl chloride is not spontaneous and requires an initiator to generate the initial radicals that propagate the chain reaction.

-

Sulfuric Acid Solvent: Provides a highly polar and acidic medium that can help to stabilize the reactive intermediates.

Route B: From Labeled Methanesulfonic Acid - A Two-Step Approach

This route involves the initial synthesis of ¹³C-labeled methanesulfonic acid, followed by its conversion to the desired sulfonyl chloride. This approach offers the advantage of starting from a potentially more readily available labeled precursor.

Reaction: ¹³CH₃SO₃H + SOCl₂ → ¹³CH₃SO₂Cl + SO₂ + HCl

Conceptual Workflow:

Caption: Synthesis of (¹³C)methanesulfonyl chloride from ¹³C-methanesulfonic acid.

Experimental Protocol:

-

Synthesis of ¹³C-Methanesulfonic Acid: This can be achieved through various methods, including the oxidation of ¹³C-methyl mercaptan or dimethyl disulfide.

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized ¹³C-methanesulfonic acid.

-

Reagent Addition: Heat the ¹³C-methanesulfonic acid (e.g., to 95°C) and add thionyl chloride dropwise over several hours.

-

Reaction Completion: Maintain the temperature for an additional period after the addition is complete to ensure full conversion.

-

Purification: The resulting (¹³C)methanesulfonyl chloride is then purified by fractional distillation to remove unreacted starting materials and byproducts.

Causality of Choices:

-

Thionyl Chloride: A common and effective reagent for converting sulfonic acids to sulfonyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Elevated Temperature: The reaction requires heating to proceed at a reasonable rate.

Section 2: The Art of Application: Utilizing (¹³C)Methanesulfonyl Chloride in Drug Development

The primary utility of (¹³C)methanesulfonyl chloride lies in its ability to introduce a ¹³C-labeled mesyl group onto nucleophilic moieties within a drug candidate or related molecule. This "mesylation" reaction is a cornerstone of isotopic labeling strategies.

Mesylation of Alcohols: A Gateway to Understanding Metabolism

The reaction of (¹³C)methanesulfonyl chloride with alcohols in the presence of a non-nucleophilic base yields ¹³C-labeled methanesulfonates (mesylates). These mesylates are excellent leaving groups, making them valuable intermediates for further synthetic transformations. More importantly, the labeled mesyl group serves as a stable tracer for metabolic studies.

Reaction Mechanism:

The reaction is believed to proceed via a highly reactive sulfene intermediate (CH₂=SO₂), which is generated in situ.

Caption: Proposed mechanism for the mesylation of alcohols.

Experimental Protocol:

-

Dissolution: Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cooling: Cool the reaction mixture in an ice bath (0°C).

-

Mesyl Chloride Addition: Slowly add a solution of (¹³C)methanesulfonyl chloride in the same solvent to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the resulting ¹³C-labeled mesylate by column chromatography.

Sulfonamide Formation with Amines: Creating Stable Metabolic Probes

(¹³C)Methanesulfonyl chloride reacts readily with primary and secondary amines to form stable ¹³C-labeled methanesulfonamides. These sulfonamides are often highly resistant to hydrolysis, making them ideal for long-term metabolic studies.

Experimental Protocol:

The procedure is similar to the mesylation of alcohols, with the amine substrate replacing the alcohol. The choice of base and solvent may be adjusted based on the properties of the amine.

Section 3: The Analyst's Toolkit: Characterization and Quantification

The successful incorporation of the ¹³C label must be confirmed and quantified. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.

¹³C NMR Spectroscopy: Unambiguous Confirmation

¹³C NMR provides direct evidence of the presence and position of the ¹³C label. The chemical shift of the labeled carbon will be characteristic of a methyl group attached to a sulfonyl group. Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹J_CH) can provide additional structural information.

| Technique | Expected Observation for ¹³CH₃SO₂-R |

| ¹³C NMR | A single resonance in the aliphatic region, with a chemical shift characteristic of a methylsulfonyl group. |

| ¹H NMR | The protons of the ¹³CH₃ group will appear as a doublet due to coupling with the ¹³C nucleus. |

Mass Spectrometry: Precise Quantification and Metabolite Identification

Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled compounds. The mass of the labeled molecule will be increased by one mass unit for each ¹³C atom incorporated. This mass shift allows for the clear differentiation between the labeled and unlabeled compound. In drug metabolism studies, LC-MS is used to track the labeled drug and its metabolites in biological matrices such as plasma, urine, and feces. The characteristic isotopic pattern of the labeled fragments in the mass spectra of the metabolites provides definitive evidence of their origin from the parent drug.

Section 4: Safety First: Handling Methanesulfonyl Chloride

Methanesulfonyl chloride, whether labeled or not, is a corrosive, toxic, and lachrymatory substance.[1] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle methanesulfonyl chloride in a well-ventilated fume hood.

-

Moisture Sensitivity: It is highly reactive with water, producing corrosive hydrochloric acid and methanesulfonic acid. All glassware and solvents must be scrupulously dry.

-

Disposal: Dispose of all waste containing methanesulfonyl chloride according to institutional and local regulations for hazardous chemical waste.

Section 5: The Road Ahead: Future Perspectives

The application of (¹³C)methanesulfonyl chloride and other isotopically labeled reagents will continue to be a cornerstone of drug development. Advances in analytical instrumentation, particularly in high-resolution mass spectrometry and cryo-probe NMR, will further enhance the sensitivity and scope of studies employing these powerful tools. The development of more efficient and selective labeling methodologies will also be a key area of future research, enabling the synthesis of increasingly complex labeled molecules to unravel the intricate dance of drugs within the human body.

References

-

Mukhopadhyay, S., & Bell, A. T. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (2), 188-189. [Link]

-

Wikipedia contributors. (2023, December 12). Methanesulfonyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Green Chemistry, 6(2), 147-151. [Link]

-

Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 16, 2026, from [Link]

Sources

safety and handling of (113C)methanesulfonyl chloride in the lab

An In-depth Technical Guide to the Safety and Handling of (¹¹C)Methanesulfonyl Chloride in the Laboratory

Section 1: Introduction and Scope

(¹¹C)Methanesulfonyl chloride ([¹¹C]CH₃SO₂Cl), or [¹¹C]mesyl chloride, is a highly reactive radiolabeling agent used in the synthesis of positron emission tomography (PET) tracers. The incorporation of the short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.4 minutes) allows for the non-invasive imaging and quantification of biological processes in vivo.[1] Due to its extreme reactivity, [¹¹C]mesyl chloride is typically synthesized and used in situ within a shielded environment for the immediate mesylation of target molecules.

This guide provides a comprehensive framework for researchers, radiochemists, and drug development professionals on the safe handling, synthesis, and quality control of [¹¹C]methanesulfonyl chloride. It is predicated on the principle that the dual nature of the hazard—high chemical reactivity and radioactivity—necessitates an integrated safety system. The protocols described herein are designed to be self-validating, emphasizing a deep understanding of the causality behind each procedural step to ensure both scientific integrity and personnel safety.

Section 2: Comprehensive Hazard Assessment

The risk profile of [¹¹C]methanesulfonyl chloride is a composite of the severe chemical hazards of the parent molecule and the radiological hazards of the Carbon-11 isotope.

Chemical Hazards

Methanesulfonyl chloride is a potent electrophile, highly corrosive, and acutely toxic.[2][3] Its primary chemical danger stems from its violent and exothermic reaction with nucleophiles, most notably water.

-

Reactivity: It reacts vigorously with water, steam, alcohols, and amines to produce corrosive methanesulfonic acid and hydrogen chloride gas.[2][4][5] This reaction is not only hazardous due to the products but can also lead to dangerous pressure buildup in sealed containers. It may react explosively with dimethyl sulfoxide (DMSO) and can react vigorously with ethers in the presence of metal salts.[5]

-

Toxicity: The compound is classified as highly toxic and fatal if inhaled.[3][6] It is a strong lachrymator (induces tearing) and causes severe burns to the skin, eyes, and respiratory tract.[2][3] Ingestion can be fatal.[7]

-

Corrosivity: It is corrosive to metals and biological tissues.[3][8]

Radiological Hazards

Carbon-11 is a positron (β+) emitter. The primary radiological risks are associated with external exposure to the high-energy gamma photons produced during positron-electron annihilation.

-

Radiation Type: Carbon-11 decays by positron emission with a maximum energy of 0.96 MeV. The emitted positron travels a very short distance in tissue before annihilating with an electron, producing two high-energy 511 keV gamma photons traveling in opposite directions.

-

External Hazard: The 511 keV gamma photons are highly penetrating and constitute the primary external radiation hazard. Effective shielding requires high-density materials like lead or tungsten.

-

Half-Life: The short half-life of 20.4 minutes means that the radioactivity diminishes rapidly, but it also necessitates that all synthesis, purification, and quality control procedures be performed with extreme efficiency.[1]

Summary of Physicochemical and Safety Data

| Property | Value | Source(s) |

| Chemical Formula | CH₃SO₂Cl | [2] |

| Molecular Weight | 114.54 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid | [2][3] |

| Odor | Pungent, unpleasant | [2] |

| Density | 1.480 g/cm³ | [2] |

| Boiling Point | 161 °C (decomposes) | [2] |

| Melting Point | -32 °C | [2] |

| Reactivity | Reacts violently with water, bases, alcohols, amines | [3][5] |

| Acute Toxicity | Fatal if inhaled; Toxic if swallowed or in contact with skin | [3][7][9] |

| GHS Hazard | H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled) | [2] |

| Radionuclide | ¹¹C | [10] |

| Half-Life | 20.4 minutes | [1] |

| Decay Mode | β+ (Positron Emission) | [10] |

| Primary Emissions | 511 keV gamma photons (annihilation radiation) | - |

Section 3: Prerequisite Safety Infrastructure

Handling a substance as hazardous as [¹¹C]methanesulfonyl chloride is only possible with robust engineering controls. These systems are designed to contain both the chemical fumes and the radiation.

-

Shielded Hot Cell: All synthesis and purification operations must be conducted within a lead-shielded hot cell. This enclosure provides the necessary shielding from gamma radiation and contains any potential spills or airborne contamination.

-

Automated Synthesis Module: Due to the short half-life and high radiation doses, the radiosynthesis must be performed on a fully automated, remote-controlled synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler) housed inside the hot cell.[6][11] This minimizes operator exposure time.

-

Chemical Fume Hood: All non-radioactive preparatory work, such as preparing precursor solutions, and post-synthesis decontamination of equipment must be performed in a certified chemical fume hood.[4][6]

-

Inert Atmosphere: The synthesis module must be capable of operating under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of methanesulfonyl chloride with ambient moisture.[8]

-

Radiation Monitoring: The facility must be equipped with area radiation monitors and personnel must use calibrated dosimeters (e.g., ring and whole-body dosimeters) to track radiation exposure.

-

Emergency Equipment: An emergency shower and eyewash station must be located in close proximity to the work area.[4] Spill kits containing inert absorbent materials (e.g., vermiculite, sand) and neutralization agents (e.g., sodium bicarbonate) must be readily available.[4][6]

Section 4: Radiosynthesis of (¹¹C)Methanesulfonyl Chloride

Step 1: Production of [¹¹C]Carbon Dioxide ([¹¹C]CO₂) and Conversion to [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

-

Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing high-purity nitrogen gas with a small amount of oxygen.[10][12]

-

Trapping: The resulting [¹¹C]CO₂ is trapped from the helium carrier gas onto a molecular sieve at room temperature.

-

Conversion to [¹¹C]CH₃I: The trapped [¹¹C]CO₂ is released by heating and converted to [¹¹C]CH₃I using a standard gas-phase or "wet" method. A common gas-phase method involves reduction to [¹¹C]methane ([¹¹C]CH₄) over a nickel catalyst, followed by reaction with gaseous iodine at high temperature.[12] The resulting [¹¹C]CH₃I is trapped on a suitable sorbent for the next step.

Step 2: Proposed Synthesis of [¹¹C]Methanesulfonyl Chloride

This step is based on the principle of reacting a highly reactive ¹¹C-methylating agent with a suitable sulfonyl precursor. One plausible, though challenging, route involves the formation of [¹¹C]methyllithium.

-

Formation of [¹¹C]Methyllithium: The trapped [¹¹C]CH₃I is released into a pre-cooled reactor containing a solution of n-butyllithium in a suitable anhydrous solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) to form [¹¹C]methyllithium ([¹¹C]CH₃Li).

-

Reaction with Sulfuryl Chloride: A solution of sulfuryl chloride (SO₂Cl₂) in the same anhydrous solvent is rapidly added to the [¹¹C]CH₃Li solution. The reaction is expected to proceed quickly to form [¹¹C]methanesulfonyl chloride.

-

Solvent Removal: The volatile solvent is removed under a stream of inert gas, leaving the crude [¹¹C]methanesulfonyl chloride ready for immediate use in the next reaction step. Given its high reactivity and boiling point, it is not purified by distillation but used directly as a crude product.

Caption: Proposed automated radiosynthesis workflow for [¹¹C]CH₃SO₂Cl.

Section 5: Safe Handling and Experimental Workflow

All handling of the synthesized [¹¹C]methanesulfonyl chloride must be performed remotely using the manipulators of the hot cell. The primary goal is to prevent any contact and contain all radioactivity and chemical hazards.

Step-by-Step Handling Protocol:

-

Pre-Reaction Setup: The substrate to be labeled, along with any necessary base and anhydrous solvent, should be pre-loaded into a sealed reaction vessel within the automated synthesis module before the radiosynthesis begins.

-

Transfer of Reagent: The crude [¹¹C]methanesulfonyl chloride, dissolved in a minimal amount of anhydrous solvent if necessary, is transferred via automated liquid handling from the synthesis vessel to the reaction vessel containing the substrate.

-

Reaction Monitoring: The reaction is allowed to proceed under controlled temperature. The progress is monitored remotely via radio-detection (e.g., radio-HPLC loop or radio-TLC).

-

Quenching: Upon completion, the reaction must be carefully quenched. This is a critical step due to the presence of unreacted, highly reactive [¹¹C]methanesulfonyl chloride. A suitable nucleophile (e.g., a primary or secondary amine, or carefully controlled addition of water/base) should be added to neutralize the remaining reagent.

-

Preparation for Purification: The quenched reaction mixture is then diluted with the appropriate solvent for purification, typically by semi-preparative HPLC.

Caption: Logical workflow for the safe handling of [¹¹C]CH₃SO₂Cl.

Section 6: Purification and Quality Control

Due to the short half-life of ¹¹C, quality control (QC) tests must be performed rapidly and efficiently. Some tests are performed before the product is released for use, while others (like sterility) are completed retrospectively.[2][4]

Purification:

-

Method: The standard method for purifying PET radiotracers is semi-preparative High-Performance Liquid Chromatography (HPLC). This effectively separates the desired radiolabeled product from unreacted precursors, chemical impurities, and radiochemical byproducts.

-

Post-Purification: The collected HPLC fraction containing the purified product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) via solid-phase extraction (SPE).

Quality Control (QC) Specifications:

| QC Test | Method | Acceptance Criteria | Timing |

| Visual Inspection | Shielded visual check | Clear, colorless, free of particulates | Pre-release |

| pH | pH meter or calibrated pH strip | 5.0 - 8.5 | Pre-release |

| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Pre-release |

| Radionuclidic Identity | Gamma Spectrometry or Half-life | Confirms ¹¹C (t½ = 20.4 ± 2 min) | Pre-release |

| Chemical Purity | Analytical HPLC (UV detector) | Precursor and impurities below defined limits | Pre-release |

| Residual Solvents | Gas Chromatography (GC) | Below USP <467> limits (e.g., Ethanol < 5000 ppm) | Pre-release |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (or as specified) | Pre-release |

| Sterility | USP <71> Sterility Test | No microbial growth | Retrospective |

Section 7: Emergency Response

Emergency procedures must account for both the chemical and radiological hazards and should be clearly posted and regularly drilled.

| Scenario | Immediate Action |

| Small Spill (<5 mL) inside Hot Cell | 1. Contain the spill using the hot cell manipulators and inert absorbent material (vermiculite, sand).[4][7] 2. Place contaminated materials in a sealed, shielded waste container. 3. Decontaminate surfaces remotely. 4. Notify the Radiation Safety Officer (RSO). |

| Large Spill / Module Failure | 1. Evacuate the immediate area.[4] 2. Seal the laboratory and prevent re-entry. 3. Notify the RSO and Emergency Response Team immediately. 4. Perform personnel contamination checks in a safe location. |

| Personnel Contamination (Skin) | 1. Immediately remove all contaminated clothing.[3] 2. Wash the affected area with copious amounts of lukewarm water and mild soap for 15 minutes.[9] 3. Seek immediate medical attention.[3] 4. Notify the RSO. |

| Inhalation Exposure | 1. Move the affected person to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention; this is a life-threatening emergency.[3][6] |

Section 8: Waste Management and Decontamination

Proper waste segregation is critical.

-

Short-Lived Radioactive Waste: Solid materials with ¹¹C contamination (e.g., SPE cartridges, vials, absorbent pads) should be placed in designated, shielded containers for decay-in-place. After 10 half-lives (~3.5 hours), the waste can be managed as purely chemical waste.

-

Hazardous Liquid Waste: Unused product, reaction mixtures, and contaminated solvents are both chemically hazardous and radioactive. They must be collected in a sealed, corrosion-resistant, and shielded container. This waste must be stored for decay before being disposed of through a certified hazardous waste vendor.[6][8]

-

Decontamination: All equipment and surfaces must be decontaminated. A solution of sodium bicarbonate or another mild base can be used to neutralize residual methanesulfonyl chloride, followed by standard cleaning and radiation survey procedures.

Section 9: References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from

-

BenchChem. (2025, December). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from

-

OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Buccino, P., et al. (2016). Automated radiosynthesis of [11C]L-deprenyl-D2 and [11C]D-deprenyl using a commercial platform. Applied Radiation and Isotopes, 110, 47-52.

-

Scott, P. J. H., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 9, 738593.

-

Wilson, A. A., et al. (2021). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Journal of Medicinal Chemistry, 64(21), 15494-15539.

-

Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 4.

-

Nag, S., et al. (2019). Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis. Chemical Communications, 55(65), 9575-9589.

-

Pretze, M., et al. (2022). A new concept for the production of 11C-labelled radiotracers. EJNMMI Radiopharmacy and Chemistry, 7(1), 11.

-

Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses, 36, 58.

-

Douglass, I. B., & Farah, B. S. (n.d.). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.

-

Common Organic Chemistry - Methanesulfonyl Chloride. (n.d.). Retrieved from [Link]

-

van Leusen, A. M., & Strating, J. (n.d.). Methanesulfonyl cyanide. Organic Syntheses, 57, 95.

-

IAEA. (n.d.). Radiopharmaceutical production. Retrieved from [Link]

-

Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

-

DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

-

University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals.

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

-

University of Houston. (n.d.). Guideline for Pyrophoric and Water Reactive Chemicals.

-

Dollé, F. (2013). State of art in 11C labelled radiotracers synthesis. Current pharmaceutical design, 19(36), 6496-6519.

Sources

- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 2. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Automation of [11C]acyl chloride syntheses using commercially available 11C-modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly efficient automated synthesis of [(11)C]choline for multi dose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methanesulfonyl Chloride: A Comprehensive Technical Guide for the Modern Organic Chemist

Introduction: The Indispensable Role of Methanesulfonyl Chloride in Organic Synthesis

Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a cornerstone reagent in the arsenal of the synthetic organic chemist.[1][2] This seemingly simple organosulfur compound, with the chemical formula CH₃SO₂Cl, possesses a potent combination of reactivity and selectivity that enables a vast array of chemical transformations.[2][3] Its primary utility lies in its ability to convert alcohols into methanesulfonates (mesylates), thereby transforming a poor leaving group (hydroxyl) into an excellent one.[4][5] This fundamental transformation opens the door to a wide range of subsequent reactions, including nucleophilic substitutions, eliminations, and reductions, making MsCl a critical tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] This guide provides an in-depth exploration of methanesulfonyl chloride, from its fundamental properties to its nuanced applications, with a focus on the practical insights and mechanistic understanding required for its effective and safe utilization in a research and development setting.

Core Properties and Identification

A thorough understanding of the physical and chemical properties of methanesulfonyl chloride is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source |

| CAS Number | 124-63-0 | [3][7] |

| Molecular Formula | CH₃SO₂Cl | [3][8] |

| Molecular Weight | 114.55 g/mol | [7][9] |

| Appearance | Colorless to pale yellow liquid | [3][9] |

| Odor | Pungent, unpleasant | [3][9] |

| Density | 1.480 g/mL at 25 °C | [3][8] |

| Boiling Point | 161 °C (at 730 mmHg) | [3][8] |

| Melting Point | -32 °C | [3][8] |

| Solubility | Soluble in polar organic solvents like alcohol and ether; reacts with water.[3][8] |

The Chemistry of Activation: Mechanism of Mesylate Formation

The primary function of methanesulfonyl chloride is to "activate" alcohols for subsequent reactions. This is achieved by converting the hydroxyl group, a notoriously poor leaving group, into a methanesulfonate ester (mesylate). The efficacy of the mesylate as a leaving group stems from the ability of the sulfonyl group to stabilize the negative charge that develops on the oxygen atom upon cleavage of the C-O bond. This charge delocalization, through resonance across the two sulfonyl oxygens, results in a very weak conjugate base, the methanesulfonate anion, making it an excellent leaving group.[5][10]

The formation of methanesulfonates from alcohols and methanesulfonyl chloride is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[11]

The reaction is believed to proceed via a mechanism where methanesulfonyl chloride first undergoes an E1cB elimination in the presence of a base to form the highly reactive intermediate, sulfene (CH₂=SO₂).[3] The alcohol then attacks the sulfene, followed by a rapid proton transfer to yield the final methanesulfonate product.[3]

Caption: Proposed mechanism of mesylate formation via a sulfene intermediate.

Synthetic Applications: A Versatile Tool for Molecular Engineering

The conversion of alcohols to mesylates is just the beginning of the synthetic journey. The resulting mesylates are valuable intermediates that can undergo a variety of transformations.

Nucleophilic Substitution Reactions

With the hydroxyl group converted to an excellent leaving group, the carbon atom to which it was attached becomes highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, including azides, cyanides, halides, and thiols, in what is typically an Sₙ2 reaction. This is a cornerstone of synthetic strategy, enabling the construction of complex molecular frameworks.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, mesylates can undergo elimination reactions to form alkenes.[5] This provides a reliable method for introducing unsaturation into a molecule and is a key step in many total synthesis campaigns.

Protecting Group Chemistry

Methanesulfonyl chloride can also be used to protect alcohols and amines.[1][3] The resulting methanesulfonates and methanesulfonamides are stable to a wide range of reaction conditions, particularly acidic media.[3][12] The methanesulfonyl group can be removed under specific reductive conditions, such as with sodium amalgam, providing an orthogonal protection strategy in complex syntheses.[3][12]

The reaction of methanesulfonyl chloride with primary and secondary amines yields highly stable methanesulfonamides.[3] This not only serves as a protecting group strategy but also finds application in medicinal chemistry, where the sulfonamide moiety is a common pharmacophore.[1]

Caption: Key synthetic transformations enabled by methanesulfonyl chloride.

Experimental Protocols: Practical Guidance for the Laboratory

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

This protocol outlines a standard procedure for the conversion of a primary alcohol to its corresponding mesylate.

Materials:

-

Primary alcohol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 5 °C.[11]

-

Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Formation of a Methanesulfonamide from a Primary Amine

This protocol details the synthesis of a methanesulfonamide from a primary amine.

Materials:

-

Primary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM in a round-bottom flask fitted with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of methanesulfonyl chloride (1.1 equivalents) in DCM dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting amine.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude methanesulfonamide can be purified by recrystallization or column chromatography.

Safety and Handling: A Critical Imperative

Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance that must be handled with extreme care.[3][13] It reacts exothermically with water and other nucleophiles, producing corrosive hydrogen chloride gas and methanesulfonic acid.[6][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[13][15]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[13]

-

Body Protection: A chemical-resistant lab coat or apron should be worn.[13]

Engineering Controls:

-

All manipulations of methanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood.[13][16]

-

An emergency eyewash station and safety shower must be readily accessible.[13]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, oxidizing agents, and strong acids.[13]

-

Keep containers tightly sealed.[13] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[15]

Spill and Disposal:

-

In case of a spill, absorb with an inert material such as vermiculite or sand and place in a sealed container for disposal.[16]

-

Waste must be disposed of as hazardous chemical waste in accordance with local regulations.[17]

Conclusion: A Powerful Reagent Demanding Respect

Methanesulfonyl chloride is an indispensable reagent in modern organic synthesis, offering a reliable and efficient means of activating alcohols and protecting amines. Its versatility in facilitating a wide range of transformations underscores its importance in the construction of complex molecules. However, its potent reactivity is matched by its significant hazards. A thorough understanding of its properties, reaction mechanisms, and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory. By leveraging the principles and procedures outlined in this guide, researchers can confidently and effectively harness the synthetic power of methanesulfonyl chloride to advance their scientific endeavors.

References

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

-

NIST. Methanesulfonyl chloride. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. [Link]

-

ChemBK. Methansulfonylchlorid. [Link]

-

Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

-

PubChem. Methanesulfonyl chloride. [Link]

-

Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]

-

Organic Chemistry. Methanesulfonyl Chloride. [Link]

-

Organic Syntheses. Methanesulfinyl Chloride. [Link]

-

Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]

-

HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

-

Organic Syntheses. methanesulfonyl chloride. [Link]

-

NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. study.com [study.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arkema.com [arkema.com]

- 7. Methanesulfonyl chloride [webbook.nist.gov]

- 8. Methanesulfonyl chloride | 124-63-0 [chemicalbook.com]

- 9. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 14. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.no [fishersci.no]

An In-depth Technical Guide to (¹³C)Methanesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling with (¹³C)Methanesulfonyl Chloride

In the landscape of modern pharmaceutical research and development, the precise elucidation of metabolic pathways, reaction mechanisms, and drug disposition is paramount. Stable isotope labeling is a powerful, non-radioactive technique that provides an unparalleled window into these complex biological and chemical processes.[1][2] Among the arsenal of labeling reagents, (¹³C)methanesulfonyl chloride stands out as a versatile and indispensable tool.

This guide provides an in-depth technical overview of (¹³C)methanesulfonyl chloride, covering its commercial availability, synthesis, key applications in drug development, and detailed experimental protocols. The insights provided herein are grounded in established chemical principles and are intended to empower researchers to leverage this reagent to its full potential.

Methanesulfonyl chloride (MsCl) is broadly utilized to convert alcohols into methanesulfonates (mesylates), transforming a poor hydroxyl leaving group into an excellent one, thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[1][3] The incorporation of a ¹³C stable isotope into the methanesulfonyl moiety allows for the sensitive and specific tracking of the mesyl group or molecules derived from it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] This capability is crucial for quantitative metabolic studies, pharmacokinetic analysis (ADME), and for deciphering complex reaction mechanisms.[7]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of (¹³C)methanesulfonyl chloride is essential for its safe handling and effective use.

| Property | Value | Source |

| Chemical Formula | ¹³CH₃ClO₂S | [8] |

| Molecular Weight | ~115.54 g/mol | [8] |

| CAS Number | 1173023-34-1 | [8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 60 °C at 21 mmHg | [10] |

| Density | ~1.48 g/mL at 25 °C | [9] |

| ¹³C NMR Chemical Shift | ~52.78 ppm (in H₂SO₄) | [11] |

| ¹H NMR Chemical Shift | ~3.65 ppm (in H₂SO₄) | [11] |

Note: Spectral data can vary depending on the solvent used.

Commercial Availability

(¹³C)Methanesulfonyl chloride is available from several specialized chemical suppliers, often with varying levels of isotopic enrichment. For researchers requiring immediate access to the reagent without the need for in-house synthesis, the following vendors are notable sources. Additionally, deuterated and ¹³C-labeled versions are also commercially available.

| Supplier | Product Name | CAS Number | Isotopic Purity |

| LGC Standards | Methane-¹³C-sulfonyl Chloride | 1173023-34-1 | Not specified |

| LGC Standards | Methanesulfonyl Chloride-d₃,¹³C | 1216581-01-9 | Not specified |

| Sigma-Aldrich | Methane-¹³C,d₃-sulfonyl chloride | 1216581-01-9 | 99 atom % ¹³C, 98 atom % D |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of (¹³C)Methanesulfonyl Chloride

While commercially available, in-house synthesis of (¹³C)methanesulfonyl chloride may be necessary for specific research needs, such as requiring a particular isotopic enrichment or when scaling up for larger applications. The synthesis typically mirrors the methods used for the unlabeled compound, substituting with a ¹³C-labeled precursor.

Method 1: From (¹³C)Methanesulfonic Acid

A well-established method for preparing methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride.[10]

Reaction: ¹³CH₃SO₃H + SOCl₂ → ¹³CH₃SO₂Cl + SO₂ + HCl

Conceptual Rationale: This reaction proceeds via the conversion of the sulfonic acid into a more reactive sulfonyl chloride. Thionyl chloride is an effective chlorinating agent for this transformation.

Illustrative Synthetic Pathway:

Caption: Synthesis of (¹³C)MsCl from (¹³C)methanesulfonic acid.

Method 2: From (¹³C)Methane

For a more fundamental synthesis starting from a basic carbon source, (¹³C)methane can be reacted with sulfuryl chloride.[11]

Reaction: ¹³CH₄ + SO₂Cl₂ --(Initiator, H₂SO₄)--> ¹³CH₃SO₂Cl + HCl

Conceptual Rationale: This free-radical chain reaction is initiated to form a ¹³C-methyl radical, which then reacts with sulfuryl chloride to yield the desired product.[11]

Core Application: Conversion of Alcohols to (¹³C)Mesylates

The primary utility of (¹³C)methanesulfonyl chloride in drug development is the conversion of alcohols to their corresponding (¹³C)mesylates. This transformation is a critical step in the synthesis of many pharmaceutical agents, as it renders the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution reactions.[1][3]

Reaction Mechanism: The Sulfene Intermediate

The mesylation of alcohols is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination mechanism, particularly in the presence of a non-nucleophilic base like triethylamine.[6]

Caption: Mechanism of mesylation via a sulfene intermediate.

Detailed Experimental Protocol: Mesylation of a Primary Alcohol

This protocol provides a step-by-step methodology for the mesylation of a generic primary alcohol using (¹³C)methanesulfonyl chloride.

Materials:

-

Primary alcohol (1.0 eq)

-

(¹³C)Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side products.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution. The base scavenges the HCl generated during the reaction.

-

Addition of (¹³C)MsCl: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with deionized water and brine solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (¹³C)mesylate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Workflow Diagram:

Caption: Experimental workflow for alcohol mesylation.

Applications in Drug Development and Mechanistic Studies

The use of (¹³C)methanesulfonyl chloride provides significant advantages in various stages of drug discovery and development.

-

Metabolic Fate and Drug Metabolism Studies: By introducing a ¹³C-labeled mesylate into a drug candidate, researchers can readily trace its metabolic fate. The distinct mass shift allows for the unambiguous identification of metabolites containing the mesyl group or its fragments by LC-MS/MS, aiding in the elucidation of metabolic pathways.[12]

-

Quantitative Analysis in Pharmacokinetics (ADME): The ¹³C label serves as an internal standard for quantitative analysis in pharmacokinetic studies. This allows for the precise measurement of drug absorption, distribution, metabolism, and excretion, which is critical for determining dosing regimens and assessing drug safety.

-

Mechanistic Elucidation: Isotopic labeling is a powerful tool for investigating reaction mechanisms.[13] By tracking the position of the ¹³C label through a reaction sequence, it is possible to determine bond-forming and bond-breaking steps, and to differentiate between proposed mechanistic pathways.

Conclusion

(¹³C)Methanesulfonyl chloride is a high-value reagent for researchers and professionals in drug development. Its utility in converting alcohols to readily displaceable mesylates, combined with the power of stable isotope labeling, makes it an essential tool for modern medicinal chemistry. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, will enable scientists to design more effective experiments, accelerate the drug discovery process, and gain deeper insights into the intricate chemical and biological systems they work with.

References

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509.

- methanesulfonyl chloride. Organic Syntheses Procedure.

- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Synthesis of sulfonyl chloride substr

- Jios, J. L., et al. (2005).

- Häkkinen, A., & Ruostesuo, P. A. (1991). ¹³C CP‐MAS solid‐state NMR and multinuclear solution state magnetic resonance spectra of some sulphur amides and carboxamides. Magnetic Resonance in Chemistry, 29(6), 635–638.

- methanesulfonyl chloride. Organic Syntheses Procedure.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH.

- Methanesulfinyl Chloride. Organic Syntheses Procedure.

- (PDF) Synthesis of methanesulfonyl chloride (MSC)

- Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using ¹³C elemental carbon: universal access to ¹³C₂-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(4), 638-647.

- Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed.

- Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis.

- The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.

- Scott, A. I., & Baxter, R. L. (1981). Applications of ¹³C NMR to metabolic studies. Annual Review of Biophysics and Bioengineering, 10, 151–174.

- Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).

- Methanesulfonyl Chloride: Acute Exposure Guideline Levels. NCBI - NIH.

- Proposing a validation scheme for ¹³C metabolite tracer studies in high-resolution mass spectrometry. PMC - NIH.

- Kalgutkar, A. S., et al. (2015). Metabolism-guided drug design. MedChemComm, 6(7), 1237-1246.

- Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.

- Methanesulfonyl Chloride-d₃,¹³C. LGC Standards.

- Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed.

- Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes.

- Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH.

Sources

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.ru [sci-hub.ru]

- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Methanesulfonyl Chloride-d3,13C | LGC Standards [lgcstandards.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

reaction mechanism of (113C)methanesulfonyl chloride with alcohols.

An In-Depth Technical Guide to the Reaction Mechanism of (¹³C)Methanesulfonyl Chloride with Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl chloride (MsCl) is a cornerstone reagent in modern organic synthesis, primarily utilized for the activation of alcohols by converting them from poor leaving groups (-OH) into excellent ones (-OMs). This transformation is fundamental to a vast array of subsequent reactions, including nucleophilic substitutions and eliminations. The use of its stable isotope-labeled counterpart, (¹³C)methanesulfonyl chloride, is of particular significance in pharmaceutical research and development for mechanistic elucidation and metabolism studies. This guide provides a detailed examination of the reaction mechanisms governing the mesylation of alcohols, offers field-proven experimental protocols, and discusses the critical role of the ¹³C label in modern drug discovery.

Introduction: The Strategic Importance of Mesylation

In multi-step organic synthesis, particularly within drug development, the hydroxyl group (-OH) of an alcohol often needs to be substituted. However, the hydroxide anion (HO⁻) is a strong base and, consequently, a very poor leaving group, making direct substitution reactions inefficient.[1] The process of "mesylation" circumvents this issue by converting the alcohol into a methanesulfonate ester, or "mesylate." The resulting methanesulfonate anion is an exceptionally weak base due to the extensive resonance stabilization of its negative charge across three oxygen atoms, rendering it an excellent leaving group.[1]

The incorporation of a stable isotope, such as Carbon-13, into the methanesulfonyl group provides a powerful tool for analysis. (¹³C)Methanesulfonyl chloride allows researchers to tag and trace the mesyl group through complex biological systems or reaction sequences using mass spectrometry and NMR spectroscopy.[2][3] This is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for evaluating the safety and efficacy of new drug candidates.[3][4][5] The ¹³C label provides unambiguous confirmation of the metabolic fate of the drug and its derivatives.[2]

Core Reaction Mechanisms: A Mechanistic Dichotomy

The reaction of methanesulfonyl chloride with an alcohol in the presence of a base can proceed through two distinct, competing pathways. The operative mechanism is largely dictated by the choice of the base.

Mechanism A: Direct Nucleophilic Substitution (Sₙ2-type)

When a sterically hindered or weakly basic amine like pyridine is used, the reaction generally proceeds through a direct attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. This pathway is analogous to an Sₙ2 reaction.

-

Step 1: Nucleophilic Attack. The alcohol's lone pair of electrons attacks the sulfur atom of MsCl, displacing the chloride ion, which is a good leaving group.

-

Step 2: Deprotonation. The added base (e.g., pyridine) removes the proton from the oxonium ion intermediate to yield the neutral methanesulfonate ester and the pyridinium chloride salt.

A key feature of this mechanism is that the C-O bond of the alcohol remains intact throughout the transformation. This means the stereochemical configuration at the alcohol's carbon center is retained in the resulting mesylate.[6]

Caption: Sₙ2-type mechanism for mesylation.

Mechanism B: Elimination-Addition via a Sulfene Intermediate

When a strong, non-nucleophilic base such as triethylamine (Et₃N) is used, the mechanism is believed to shift dramatically.[7] Instead of the alcohol attacking first, the base abstracts an acidic α-proton from the methanesulfonyl chloride. This initiates an E1cB (Elimination Unimolecular conjugate Base) reaction, generating a highly reactive and transient intermediate known as sulfene (¹³CH₂=SO₂).[7]

-

Step 1: Deprotonation. Triethylamine removes a proton from the methyl group of (¹³C)MsCl.

-

Step 2: Elimination (E1cB). The resulting carbanion rapidly eliminates a chloride ion to form the planar sulfene intermediate.

-

Step 3: Nucleophilic Addition. The alcohol then acts as a nucleophile, attacking the sulfur atom of the highly electrophilic sulfene.

-

Step 4: Proton Transfer. A rapid proton transfer completes the reaction, forming the final methanesulfonate ester.

This pathway is significantly faster than the direct substitution route, which is why triethylamine is often the base of choice for efficient mesylation.[8] This mechanism is supported by isotope labeling experiments and the ability to trap the sulfene intermediate with other reagents.[7]

Caption: Elimination-Addition (Sulfene) mechanism for mesylation.

The Role of the (¹³C) Label: A Mechanistic and Metabolic Tracer

The ¹³C atom in (¹³C)methanesulfonyl chloride does not alter the fundamental reactivity or the mechanistic pathways described above. Its purpose is to serve as a stable, non-radioactive isotopic label.

-

Mechanistic Validation: In both proposed mechanisms, the entire C-S bond of the methanesulfonyl group remains intact. The presence of the ¹³C label in the final mesylate product, confirmed by ¹³C-NMR (expected signal around 37-40 ppm) or mass spectrometry (a +1 mass shift compared to the unlabeled analogue), validates that the methyl group is transferred as a single unit.

-

Metabolic Fate Studies: In drug development, a candidate molecule is often mesylated with (¹³C)MsCl. When this ¹³C-labeled drug is administered in preclinical or clinical studies, its path through the body can be tracked.[2] Mass spectrometry can easily distinguish the drug and its metabolites containing the ¹³C-mesyl group from endogenous compounds, allowing for precise quantification and structural elucidation of metabolic products.[3] This is crucial for building a complete ADME profile.[4]

Field-Proven Experimental Protocol

The following is a generalized, robust protocol for the mesylation of a primary or secondary alcohol using (¹³C)methanesulfonyl chloride and triethylamine.